2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
Overview
Description
2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of 4H-chromenes. These compounds are known for their diverse biological activities and potential pharmacological properties. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method is the three-component condensation of resorcinol with different aromatic aldehydes and malononitrile in an ethanolic piperidine solution under microwave irradiation conditions . This reaction is carried out at 140°C for 2 minutes, resulting in the formation of the desired chromene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sodium carbonate or piperidine are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the nitro group can produce amines.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-6-CHLORO-4-(2-FLUORO-PHENYL)-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-(4-METHOXYPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the 2-chlorophenylmethoxy group, in particular, enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
2-amino-4-[4-[(2-chlorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-20-4-2-1-3-15(20)13-28-17-8-5-14(6-9-17)22-18-10-7-16(27)11-21(18)29-23(26)19(22)12-25/h1-11,22,27H,13,26H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDAOWTUIYTTAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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